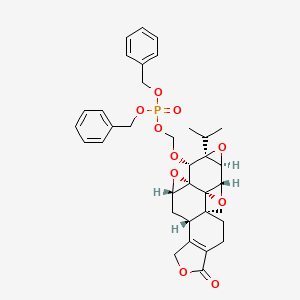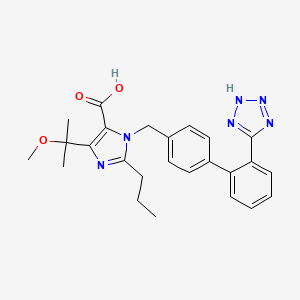
O-Methyl Ether Olmesartan Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl Ether Olmesartan Acid is a derivative and impurity of Olmesartan Acid, which is itself a detritylated derivative of Olmesartan Medoxomil. Olmesartan Medoxomil is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. The molecular formula of this compound is C25H28N6O3, and it has a molecular weight of 460.53 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl Ether Olmesartan Acid involves the methylation of Olmesartan Acid. This process typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran, with a base such as potassium carbonate or sodium hydride to facilitate the methylation reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions: O-Methyl Ether Olmesartan Acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
O-Methyl Ether Olmesartan Acid is primarily used in scientific research for its role as an impurity standard in the analysis of Olmesartan Medoxomil. It is used in:
Chemistry: As a reference standard in chromatographic and spectroscopic analysis.
Biology: In studies related to the pharmacokinetics and metabolism of Olmesartan Medoxomil.
Medicine: In the development and validation of analytical methods for the quantification of Olmesartan Medoxomil in pharmaceutical formulations.
Industry: In quality control and assurance processes during the manufacturing of Olmesartan Medoxomil
Mécanisme D'action
O-Methyl Ether Olmesartan Acid, like Olmesartan Medoxomil, acts as an angiotensin II receptor antagonist. It selectively binds to the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from exerting its hypertensive effects, which include vasoconstriction, aldosterone secretion, and sodium reabsorption. This leads to reduced blood pressure and improved cardiovascular function .
Comparaison Avec Des Composés Similaires
Olmesartan Acid: A detritylated derivative of Olmesartan Medoxomil.
Olmesartan Medoxomil: The parent compound, an angiotensin II receptor antagonist.
Other Angiotensin II Receptor Antagonists: Telmisartan, Candesartan, Losartan, Valsartan, and Irbesartan.
Uniqueness: O-Methyl Ether Olmesartan Acid is unique due to its specific methylation, which distinguishes it from other derivatives and impurities of Olmesartan Medoxomil. This methylation can influence its pharmacokinetic properties and its role as an impurity standard in analytical methods .
Propriétés
IUPAC Name |
5-(2-methoxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3/c1-5-8-20-26-22(25(2,3)34-4)21(24(32)33)31(20)15-16-11-13-17(14-12-16)18-9-6-7-10-19(18)23-27-29-30-28-23/h6-7,9-14H,5,8,15H2,1-4H3,(H,32,33)(H,27,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQUHNKHOZJBIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
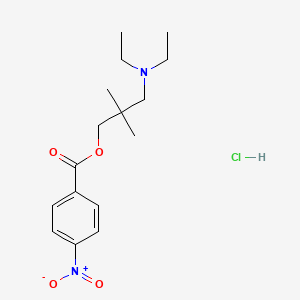
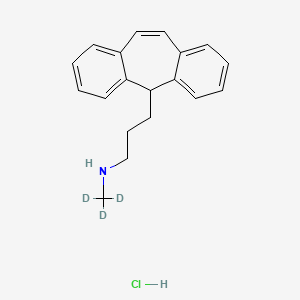

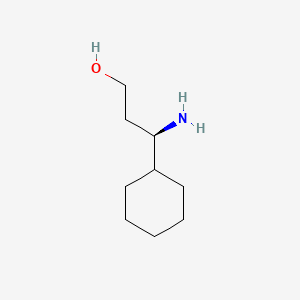
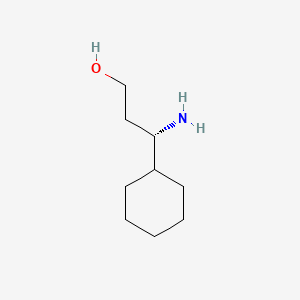
![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)

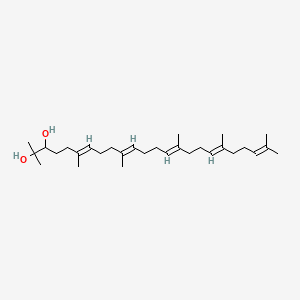
![[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B568806.png)
![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)

